N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound featuring a unique combination of furan, thiophene, and benzodioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzodioxine derivative. Key steps include:
Formation of the Furan Intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the Thiophene Intermediate: This involves the use of sulfur-containing reagents to introduce the thiophene ring.
Coupling Reaction: The furan and thiophene intermediates are coupled with a benzodioxine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation of the coupled product to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s aromatic rings and heteroatoms make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of furan and thiophene-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of furan and thiophene rings suggests potential interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[2-(thiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the simultaneous presence of both furan and thiophene rings, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different biological activities and applications.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 2097899-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H17NO5S, with a molecular weight of 371.4 g/mol. Its structure incorporates a furan ring, a thiophene moiety, and a benzodioxine framework, which may contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H17NO5S |
Molecular Weight | 371.4 g/mol |
CAS Number | 2097899-15-3 |
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it can inhibit specific isoenzymes of carbonic anhydrase, which are crucial in regulating bicarbonate levels in various physiological processes. This inhibition is particularly relevant in therapeutic contexts such as glaucoma treatment.
- Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which could mitigate oxidative stress in cells and tissues.
- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential use as an anticancer agent.
Biological Activity Studies
Several studies have focused on the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. evaluated the compound's effects on cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The results indicated a significant reduction in cell viability with IC50 values ranging from 1.18 to 4.18 µM, suggesting strong anticancer potential compared to standard treatments like staurosporine .
Case Study 2: Enzyme Inhibition
The compound was tested for its inhibitory effects on carbonic anhydrase isoenzymes. It demonstrated effective inhibition with IC50 values indicating substantial activity against these enzymes, which play vital roles in physiological processes such as respiration and acid-base balance.
Summary of Biological Activities
Activity Type | Target/Effect | IC50 Value (µM) |
---|---|---|
Anticancer | HEPG2 | 1.18 |
Anticancer | MCF7 | 4.18 |
Carbonic Anhydrase Inhibition | Isoenzyme Activity | Various |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-18(16-10-24-14-4-1-2-5-15(14)25-16)20-12-19(22,13-7-9-26-11-13)17-6-3-8-23-17/h1-9,11,16,22H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBHSMPDCPRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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